Benzyl 3-bromo-4-chloro-5-methylbenzoate
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Overview
Description
Benzyl 3-bromo-4-chloro-5-methylbenzoate is an organic compound with the molecular formula C15H12BrClO2 and a molecular weight of 339.62 g/mol . This compound is characterized by the presence of a benzyl ester group attached to a benzoate ring substituted with bromine, chlorine, and a methyl group. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-bromo-4-chloro-5-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-bromo-4-chloro-5-methylbenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Products include derivatives with different substituents replacing bromine or chlorine.
Reduction: The primary product is benzyl 3-bromo-4-chloro-5-methylbenzyl alcohol.
Oxidation: The major product is 3-bromo-4-chloro-5-methylbenzoic acid.
Scientific Research Applications
Benzyl 3-bromo-4-chloro-5-methylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-4-chloro-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methyl groups on the benzoate ring can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Benzyl 3-bromo-4-chlorobenzoate: Lacks the methyl group, which can affect its reactivity and binding properties.
Benzyl 4-chloro-5-methylbenzoate: Lacks the bromine atom, which can influence its chemical behavior.
Benzyl 3-bromo-5-methylbenzoate: Lacks the chlorine atom, affecting its overall properties.
Uniqueness: Benzyl 3-bromo-4-chloro-5-methylbenzoate is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzoate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
benzyl 3-bromo-4-chloro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-10-7-12(8-13(16)14(10)17)15(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJBYGXHLUGLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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